3,4-Diethoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6331. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

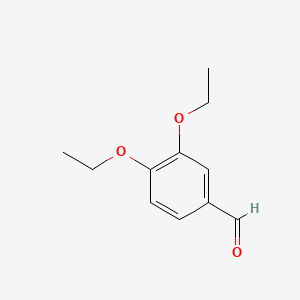

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-diethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTRYEXQYQGGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062108 | |

| Record name | Benzaldehyde, 3,4-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2029-94-9 | |

| Record name | 3,4-Diethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2029-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3,4-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002029949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Diethoxybenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3,4-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 3,4-diethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-diethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALDEHYDE, 3,4-DIETHOXY- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BI625Z66I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,4-Diethoxybenzaldehyde chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diethoxybenzaldehyde is an aromatic aldehyde that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its chemical structure, characterized by a benzene ring substituted with an aldehyde and two ethoxy groups, imparts specific reactivity and potential biological activity. This guide provides an in-depth overview of the chemical properties, structure, and relevant biological pathways associated with this compound and its parent compound, benzaldehyde. Detailed experimental protocols for the determination of its physicochemical properties and for its synthesis and purification are also presented.

Chemical Structure and Identification

This compound possesses a benzaldehyde core with ethoxy groups at the C3 and C4 positions of the benzene ring. This substitution pattern is crucial in defining its chemical behavior and potential interactions with biological systems.

Key Structural Features:

-

Aromatic Ring: The benzene ring provides a planar, electron-rich scaffold.

-

Aldehyde Group (-CHO): This functional group is a key site for nucleophilic attack and various condensation reactions, making it a versatile handle in organic synthesis.

-

Ethoxy Groups (-OCH2CH3): These electron-donating groups increase the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. They also contribute to the molecule's lipophilicity.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 2029-94-9[2][3] |

| Molecular Formula | C₁₁H₁₄O₃[2][3][4] |

| SMILES | CCOC1=C(C=C(C=C1)C=O)OCC[1][4] |

| InChI | InChI=1S/C11H14O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-8H,3-4H2,1-2H3[2][3][4] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Molecular Weight | 194.23 g/mol |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid |

| Melting Point | 22 °C[5] |

| Boiling Point | 293-294 °C (lit.)[5] |

| Density | 1.097 g/mL at 25 °C (lit.)[5] |

| Refractive Index (n20/D) | 1.5570 (lit.) |

| Solubility | Soluble in alcohol.[6] Insoluble in water.[6] |

Experimental Protocols

Synthesis and Purification

A common method for the synthesis of this compound is the Williamson ether synthesis, starting from 3,4-dihydroxybenzaldehyde and an ethylating agent.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Purification Protocol (Distillation):

For liquid aldehydes like this compound (once melted), distillation is a common purification method.

-

Apparatus Setup: Assemble a standard distillation apparatus.

-

Charging the Flask: Place the crude this compound into the distilling flask.

-

Heating: Gently heat the flask.

-

Fraction Collection: Collect the fraction that distills at the known boiling point of this compound (293-294 °C). It is important to monitor the temperature closely to ensure the collection of a pure fraction.

Determination of Physicochemical Properties

Melting Point Determination:

-

Sample Preparation: A small amount of the solid this compound is placed into a capillary tube.

-

Apparatus: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A sharp melting point range is indicative of high purity.

Boiling Point Determination (Thiele Tube Method):

-

Sample Preparation: A small amount of liquid this compound is placed in a small test tube, and an inverted capillary tube is added.

-

Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil.

-

Heating: The side arm of the Thiele tube is gently heated.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms. Expected signals would include those for the aldehyde proton, the aromatic protons, and the methylene and methyl protons of the two ethoxy groups.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule. Signals would be expected for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbons of the ethoxy groups.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would show characteristic absorption bands for its functional groups:

-

C=O stretch (aldehyde): A strong absorption band around 1700 cm⁻¹.

-

C-H stretch (aldehyde): A characteristic pair of weak bands around 2720 and 2820 cm⁻¹.

-

C-O stretch (ether): Strong absorptions in the region of 1250-1000 cm⁻¹.

-

Aromatic C=C stretches: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS):

Electron Ionization Mass Spectrometry (EI-MS) would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 194.23). Fragmentation patterns would provide further structural information.

Biological Relevance and Signaling Pathways

While specific signaling pathway involvement for this compound is not extensively documented, research on its parent compound, benzaldehyde, and other substituted benzaldehydes provides valuable insights into their potential biological activities. Benzaldehyde derivatives have been reported to exhibit a range of biological effects, including cytotoxic, antioxidant, and antimicrobial activities.

A notable finding is the ability of benzaldehyde to stimulate autophagy through the Sonic Hedgehog (Shh) signaling pathway.[7] Autophagy is a cellular process of self-degradation that is critical for cellular homeostasis and has implications in various diseases, including cancer and neurodegenerative disorders.

Sonic Hedgehog Signaling Pathway and Benzaldehyde-Induced Autophagy:

The Sonic Hedgehog signaling pathway is a crucial regulator of embryonic development and also plays a role in adult tissue homeostasis. Aberrant activation of this pathway is implicated in several types of cancer.

Caption: Benzaldehyde stimulates the Shh pathway, leading to autophagy.

This pathway suggests a potential mechanism by which benzaldehyde and its derivatives, such as this compound, could exert therapeutic effects, making them interesting candidates for further investigation in drug development.

Conclusion

This compound is a versatile chemical compound with well-defined structural and physicochemical properties. Its utility in organic synthesis, coupled with the potential biological activities suggested by studies on related benzaldehydes, makes it a molecule of significant interest to the scientific community. The provided experimental frameworks for its synthesis, purification, and characterization, along with insights into its potential role in modulating cellular signaling pathways, offer a solid foundation for its application in research and drug discovery. Further investigation into the specific biological effects of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 2. researchgate.net [researchgate.net]

- 3. How to Determine Solubility: 14 Steps (with Pictures) - wikiHow [wikihow.com]

- 4. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]

- 5. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 6. byjus.com [byjus.com]

- 7. drawellanalytical.com [drawellanalytical.com]

3,4-Diethoxybenzaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Diethoxybenzaldehyde, a substituted aromatic aldehyde. The document summarizes its core physicochemical properties, outlines a plausible synthetic route, and explores its emerging role in the development of therapeutic agents, particularly in the context of neurodegenerative diseases.

Core Compound Properties

This compound is an organic compound characterized by a benzene ring substituted with an aldehyde group and two ethoxy groups at the 3 and 4 positions.

| Identifier | Value | Reference |

| CAS Number | 2029-94-9 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₄O₃ | [4] |

| Molecular Weight | 194.23 g/mol | [2] |

| Physicochemical Data | Value | Reference |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | [3] |

| Boiling Point | 293-294 °C (lit.) | [2] |

| Density | 1.097 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.5570 (lit.) | [2] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a common and logical approach involves the Williamson ether synthesis starting from 3,4-dihydroxybenzaldehyde.

Plausible Synthetic Protocol: Williamson Ether Synthesis

This method involves the deprotonation of the hydroxyl groups of 3,4-dihydroxybenzaldehyde followed by nucleophilic substitution with an ethyl halide.

Materials:

-

3,4-dihydroxybenzaldehyde

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

An ethylating agent (e.g., ethyl iodide, ethyl bromide)

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide, acetone)

Methodology:

-

Dissolve 3,4-dihydroxybenzaldehyde in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base portion-wise to the solution at room temperature to deprotonate the hydroxyl groups, forming the corresponding dialkoxide.

-

Slowly add the ethylating agent to the reaction mixture.

-

Heat the mixture to a temperature appropriate for the chosen solvent and reactants to drive the reaction to completion.

-

Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain pure this compound.

Applications in Drug Development

Recent research has highlighted the potential of this compound as a scaffold in medicinal chemistry. Specifically, its derivatives have been investigated for their therapeutic potential in neurodegenerative disorders.

Anti-Alzheimer's Agent Development

A notable study explored the synthesis of 3,4-diethoxy substituted thioureas and their subsequent conversion to thiazole derivatives.[5] These compounds were then evaluated for their inhibitory activity against enzymes implicated in the pathology of Alzheimer's disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase A and B (MAO-A and MAO-B).[5] The findings suggest that the 3,4-diethoxy moiety is a key structural feature for this biological activity.[5]

The logical workflow for the development and evaluation of these potential anti-Alzheimer's agents is depicted in the following diagram.

Caption: Logical workflow for the development of anti-Alzheimer's agents from this compound.

Flavor and Fragrance Industry

Beyond its pharmaceutical applications, this compound is also utilized in the flavor and fragrance industry as a perfuming agent.[6] Its aromatic properties contribute to the scent profiles of various consumer products.

References

- 1. This compound [webbook.nist.gov]

- 2. 3,4-二乙氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 2029-94-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, 2029-94-9 [thegoodscentscompany.com]

Spectroscopic Profile of 3,4-Diethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-Diethoxybenzaldehyde, a key aromatic aldehyde. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| 9.81 | s | - | Aldehyde CHO |

| 7.42 | d | 1.9 | H-2 |

| 7.39 | dd | 8.3, 1.9 | H-6 |

| 6.95 | d | 8.3 | H-5 |

| 4.15 | q | 7.0 | OCH₂ (C4) |

| 4.11 | q | 7.0 | OCH₂ (C3) |

| 1.47 | t | 7.0 | CH₃ (C4-ethoxy) |

| 1.45 | t | 7.0 | CH₃ (C3-ethoxy) |

Solvent: CDCl₃, Frequency: 90 MHz[1]

¹³C NMR (Carbon NMR) Data

| Chemical Shift (ppm) | Assignment |

| 190.9 | Aldehyde C=O |

| 154.9 | C-4 |

| 149.2 | C-3 |

| 129.9 | C-1 |

| 126.8 | C-6 |

| 111.4 | C-5 |

| 110.8 | C-2 |

| 64.5 | OCH₂ (C4) |

| 64.3 | OCH₂ (C3) |

| 14.7 | CH₃ (C4-ethoxy) |

| 14.6 | CH₃ (C3-ethoxy) |

Solvent: CDCl₃[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 | Strong | C-H stretch (alkane) |

| 2900 | Medium | C-H stretch (alkane) |

| 2830, 2730 | Medium | C-H stretch (aldehyde) |

| 1685 | Strong | C=O stretch (aromatic aldehyde) |

| 1600, 1580 | Strong | C=C stretch (aromatic ring) |

| 1510 | Strong | C=C stretch (aromatic ring) |

| 1270 | Strong | C-O stretch (aryl ether) |

| 1140 | Strong | C-O stretch (aryl ether) |

| 1040 | Strong | C-O stretch (alkyl ether) |

| 870, 810, 760 | Medium | C-H bend (aromatic) |

Sample Preparation: Liquid Film[1]

Mass Spectrometry (MS)

| m/z | Relative Abundance (%) | Proposed Fragment |

| 194 | 100 | [M]⁺ (Molecular Ion) |

| 165 | 65 | [M - C₂H₅]⁺ |

| 137 | 80 | [M - C₂H₅O]⁺ |

| 138 | 15 | Isotopic peak of 137 |

| 109 | 30 | [M - C₂H₅O - CO]⁺ |

| 77 | 15 | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)[2][3]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy Protocol (¹H and ¹³C)

This protocol is designed for the analysis of aromatic aldehydes like this compound.

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Ensure the sample is fully dissolved. If necessary, gently vortex the solution.

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][5][6]

-

The final solution height in the NMR tube should be approximately 4-5 cm.[6]

-

-

Instrument Parameters:

-

The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[7]

-

For ¹H NMR, the spectral width is set to encompass the expected chemical shift range (e.g., 0-12 ppm).

-

For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm).

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. For ¹H NMR, 8-16 scans are usually sufficient, while ¹³C NMR may require 128 or more scans.

-

-

Data Processing:

-

The raw data (Free Induction Decay - FID) is Fourier transformed.

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

This non-destructive technique is suitable for the analysis of liquid samples like this compound.

-

Instrument Setup:

-

Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the neat this compound liquid directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[8][9][10]

-

-

Data Processing and Cleaning:

-

The resulting spectrum is displayed in terms of transmittance or absorbance.

-

After the measurement, clean the ATR crystal thoroughly with an appropriate solvent to remove all traces of the sample.

-

Electron Ionization Mass Spectrometry (EI-MS) Protocol

This protocol is suitable for the analysis of volatile and thermally stable compounds like this compound, often coupled with Gas Chromatography (GC) for sample introduction.

-

Sample Introduction (via GC):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The GC column (e.g., a non-polar capillary column like DB-5ms) separates the components of the sample before they enter the mass spectrometer.

-

A typical GC temperature program starts at a low temperature (e.g., 50 °C), ramps up to a high temperature (e.g., 280 °C) to ensure elution of the compound.[11][12]

-

-

Mass Spectrometry Parameters:

-

The ionization mode is set to Electron Ionization (EI).

-

The electron energy is typically set at 70 eV to induce fragmentation and generate a reproducible mass spectrum.

-

The mass analyzer (e.g., a quadrupole) is set to scan a mass-to-charge (m/z) range appropriate for the compound and its expected fragments (e.g., m/z 40-400).

-

-

Data Analysis:

-

The mass spectrum corresponding to the GC peak of this compound is analyzed.

-

The molecular ion peak is identified, and the fragmentation pattern is interpreted to confirm the structure. The relative abundances of the fragment ions are also determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C11H14O3 | CID 74847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. sites.bu.edu [sites.bu.edu]

- 5. organomation.com [organomation.com]

- 6. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. Liquid Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral [scirp.org]

- 12. scirp.org [scirp.org]

Solubility of 3,4-Diethoxybenzaldehyde in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3,4-Diethoxybenzaldehyde

This compound is an aromatic aldehyde characterized by a benzene ring substituted with a formyl group and two ethoxy groups at the 3 and 4 positions. Its molecular structure, particularly the presence of the polar carbonyl group and the largely nonpolar diether-substituted benzene ring, governs its solubility behavior in various solvents. Understanding its solubility is crucial for its application in organic synthesis, purification, and formulation in the pharmaceutical and fragrance industries.

Data Presentation: Solubility Profile

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a comprehensive range of common organic solvents at various temperatures has not been published. However, based on its chemical properties and qualitative reports, a general solubility profile can be inferred.

Qualitative Solubility:

-

Water: this compound is reported to be sparingly soluble to insoluble in water. An estimated aqueous solubility is approximately 472.2 mg/L at 25 °C.[1] This low solubility is attributed to the hydrophobic nature of the benzene ring and the ethoxy groups, which outweighs the hydrophilic character of the single aldehyde group.

-

Alcohols (e.g., Methanol, Ethanol): The compound is qualitatively described as soluble in alcohol.[1] The presence of the polar carbonyl group allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents like alcohols, facilitating dissolution.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): It is anticipated that this compound will exhibit good solubility in polar aprotic solvents. The polarity of the aldehyde group can interact favorably with the dipoles of these solvents.

-

Nonpolar Solvents (e.g., Toluene, Dichloromethane): Due to the significant nonpolar character of the benzene ring and ethoxy chains, good solubility is also expected in nonpolar and weakly polar solvents.

A summary of the available physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | |

| Molecular Weight | 194.23 g/mol | |

| Melting Point | 21.00 to 22.00 °C | [1] |

| Boiling Point | 293-294 °C (at 760 mmHg) | |

| Density | 1.097 g/mL at 25 °C | |

| Water Solubility | ~472.2 mg/L at 25 °C (estimated) | [1] |

| LogP (o/w) | 2.385 (estimated) | [1] |

Experimental Protocol: Determination of Solubility

The following is a generalized experimental protocol for the determination of the solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, dichloromethane) at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (high purity, >99%)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance (±0.1 mg)

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume (e.g., 5 mL) of a selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the vials for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Record the mass of the collected filtrate.

-

-

Analysis:

-

Dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analysis and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in desired units, such as g/100 mL, mol/L, or mass fraction.

-

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

References

Synthesis of 3,4-Diethoxybenzaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 3,4-diethoxybenzaldehyde from protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). The described methodology is based on the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document outlines the reaction scheme, experimental procedures, requisite reagents and equipment, and methods for purification and characterization of the final product. All quantitative data is summarized for clarity, and a workflow diagram is provided for visual reference.

Introduction

This compound is a valuable organic intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its structure, featuring two ethoxy groups on a benzaldehyde core, imparts specific physicochemical properties that are leveraged in the development of new molecular entities. The synthesis from the readily available protocatechuic aldehyde via O-ethylation of its phenolic hydroxyl groups is a common and efficient route. This guide details a reliable procedure using ethyl iodide as the ethylating agent in the presence of a suitable base.

Reaction Scheme and Mechanism

The synthesis proceeds via a Williamson ether synthesis, which involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the phenolic hydroxyl groups of protocatechuic aldehyde are deprotonated by a base to form a phenoxide intermediate, which then acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent.

Reaction:

Protocatechuic Aldehyde + 2 Ethyl Iodide + 2 Base → this compound + 2 Salt + 2 H₂O

The reaction is typically carried out in a suitable solvent that can dissolve the reactants and facilitate the reaction, such as ethanol or dimethylformamide (DMF). The choice of base is critical, with common options including sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Properties of Reactants

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| Protocatechuic Aldehyde | C₇H₆O₃ | 138.12 | Yellowish crystalline powder | 153-156 | ~350 (decomposes) |

| Ethyl Iodide | C₂H₅I | 155.97 | Colorless to yellowish liquid | -111 | 72 |

| Sodium Hydroxide | NaOH | 40.00 | White solid (pellets/flakes) | 318 | 1388 |

Table 2: Properties of Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) | Refractive Index (n20/D) | Density (g/mL at 25°C) |

| This compound | C₁₁H₁₄O₃ | 194.23 | White to light yellow solid or liquid | 293-294 | 1.5570 | 1.097 |

Experimental Protocol

This protocol is adapted from a similar synthesis of a mono-ethoxylated vanillin derivative and has been adjusted for the diethylation of protocatechuic aldehyde.[1]

4.1. Materials and Equipment

-

Protocatechuic aldehyde (3,4-dihydroxybenzaldehyde)

-

Ethyl iodide

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Stirring hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Filtration apparatus

4.2. Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve protocatechuic aldehyde (e.g., 0.1 mol, 13.81 g) in 100 mL of ethanol.

-

Addition of Base: To the stirred solution, add sodium hydroxide (e.g., 0.22 mol, 8.8 g) in small portions. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the diphenoxide.

-

Addition of Ethylating Agent: Slowly add ethyl iodide (e.g., 0.25 mol, 38.99 g, 20.1 mL) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.

-

Extraction: To the residue, add 100 mL of water and extract the product with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with 50 mL of 5% aqueous sodium hydroxide solution to remove any unreacted starting material, followed by washing with 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualizations

5.1. Reaction Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

5.2. Signaling Pathway (Reaction Mechanism)

The following diagram illustrates the Williamson ether synthesis mechanism for this reaction.

Caption: Mechanism of the Williamson ether synthesis for this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups (e.g., aldehyde C=O stretch, C-O-C ether stretch).

-

Mass Spectrometry (MS): To determine the molecular weight.[2]

-

Melting Point Analysis: To assess purity.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ethyl iodide is a lachrymator and should be handled with care.

-

Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

-

Handle all organic solvents with caution as they are flammable.

This guide provides a comprehensive overview for the synthesis of this compound. Adherence to the detailed protocol and safety precautions is essential for a successful and safe execution of this chemical transformation.

References

The Synthetic Nature of 3,4-Diethoxybenzaldehyde: A Technical Guide to its Derivation from Natural Precursors

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

While the aromatic compound 3,4-Diethoxybenzaldehyde is noted for its applications in various scientific domains, a thorough investigation reveals its absence as a naturally occurring molecule. Instead, this compound is synthetically derived, often from naturally abundant precursors. This technical guide provides an in-depth exploration of its synthesis, focusing on methodologies that utilize natural starting materials, thereby bridging the gap between natural product chemistry and synthetic applications.

Natural Precursors: The Foundation for Synthesis

The journey to this compound begins with naturally occurring phenolic compounds. The most direct and common precursor is 3,4-dihydroxybenzaldehyde , also known as protocatechualdehyde . This compound is found in a variety of plants and food items, including barley, green Cavendish bananas, and grapevine leaves. Another related and widely available natural precursor is vanillin , which can be chemically converted to protocatechualdehyde.

The Synthetic Pathway: Williamson Ether Synthesis

The primary method for preparing this compound from its dihydroxy precursor is the Williamson ether synthesis . This robust and well-established reaction involves the O-alkylation of the hydroxyl groups with an ethylating agent.

The overall transformation is depicted in the following reaction scheme:

3,4-Diethoxybenzaldehyde: A Versatile Starting Material in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3,4-Diethoxybenzaldehyde is an aromatic aldehyde that serves as a valuable and versatile building block in organic synthesis. Structurally similar to the widely used 3,4-dimethoxybenzaldehyde (veratraldehyde), it features two ethoxy groups on the benzene ring, which can influence the lipophilicity and steric properties of synthesized molecules. This characteristic makes it a key intermediate in the development of complex molecular architectures, particularly for pharmaceutical and fine chemical applications. Its aldehyde functional group is highly reactive, participating in a wide array of chemical transformations to construct diverse scaffolds, most notably isoquinoline alkaloids and other heterocyclic systems.

Physicochemical and Spectroscopic Properties

Accurate identification and characterization are paramount in chemical synthesis. The properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2029-94-9 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][3] |

| Molecular Weight | 194.23 g/mol | [1] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid | |

| Boiling Point | 293-294 °C | |

| Density | 1.097 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5570 | |

| InChIKey | SSTRYEXQYQGGAS-UHFFFAOYSA-N | [3][4] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Shifts | Reference |

| Mass Spectrometry (EI) | m/z: 194 (M+), 165, 137, 109 | [1][3] |

| ¹H NMR | Data not explicitly found in search results. | |

| ¹³C NMR | Data not explicitly found in search results. | |

| IR Spectrum | Data available but specific peaks not detailed in search results. | [3][4] |

Core Synthetic Applications and Methodologies

This compound is a precursor in several critical carbon-carbon and carbon-nitrogen bond-forming reactions. Its application is particularly notable in the synthesis of heterocyclic compounds analogous to naturally occurring alkaloids.

Synthesis of Isoquinoline Scaffolds

The isoquinoline core is a privileged scaffold in medicinal chemistry, present in numerous alkaloids like papaverine.[5] Syntheses often involve the cyclization of a β-phenylethylamine derivative. This compound can be used to construct analogs of these important molecules.

The Pictet-Spengler reaction condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to yield a tetrahydroisoquinoline.[5][6] Using a dopamine analog, this method provides a direct route to substituted tetrahydroisoquinolines.

References

- 1. This compound | C11H14O3 | CID 74847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound(2029-94-9) IR Spectrum [m.chemicalbook.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]

The Rising Potential of 3,4-Diethoxybenzaldehyde in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diethoxybenzaldehyde, a derivative of benzaldehyde, is emerging as a promising scaffold in medicinal chemistry. Its structural similarity to naturally occurring bioactive compounds, coupled with the synthetic versatility of the aldehyde functional group, makes it an attractive starting material for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the potential applications of this compound, focusing on its utility in the synthesis of pharmacologically active molecules. We will explore its role in the generation of diverse compound libraries, such as Schiff bases and chalcones, and detail their potential as anticancer and antimicrobial agents. This guide includes a compilation of quantitative biological data for structurally related compounds, detailed experimental protocols for the synthesis of key derivatives, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction: The Versatility of the Benzaldehyde Scaffold

Benzaldehyde and its derivatives have long been recognized for their broad spectrum of biological activities. The presence of a reactive aldehyde group allows for a multitude of chemical transformations, leading to the synthesis of diverse molecular architectures. The 3,4-disubstituted pattern is of particular interest as it is found in numerous natural products and synthetic compounds with significant pharmacological properties. While much of the existing research has focused on the dihydroxy and dimethoxy analogs, this compound offers a unique lipophilic profile that can favorably influence the pharmacokinetic and pharmacodynamic properties of its derivatives. This guide will focus on the potential of this specific scaffold in the design and discovery of new drugs.

Synthetic Pathways and Key Derivatives

The aldehyde functional group of this compound is a key handle for the synthesis of a wide array of derivatives. Two of the most prominent and well-studied classes of derivatives are Schiff bases and chalcones.

Synthesis of Schiff Bases

Schiff bases, characterized by an imine or azomethine group (-C=N-), are readily synthesized through the condensation of an aldehyde with a primary amine. These compounds have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis of Chalcones

Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and isoflavonoids. They are typically synthesized via the Claisen-Schmidt condensation between a benzaldehyde derivative and an acetophenone. Chalcones are known to possess potent anticancer, antioxidant, and anti-inflammatory activities.

Potential Therapeutic Applications

Based on the extensive research conducted on structurally similar 3,4-disubstituted benzaldehyde derivatives, several key therapeutic areas have been identified where this compound-based compounds could have a significant impact.

Anticancer Activity

Derivatives of 3,4-disubstituted benzaldehydes have shown promising cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.

Signaling Pathways Implicated in the Anticancer Effects of Benzaldehyde Derivatives:

Several studies suggest that benzaldehyde derivatives can influence critical cancer-related signaling pathways. The diagram below illustrates a simplified representation of how these compounds might exert their anticancer effects by inhibiting pro-survival pathways.

Caption: Inhibition of Cancer Cell Signaling Pathways.

Some benzaldehyde derivatives have been shown to suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NF-κB, and ERK pathways.[1] They may also regulate protein-protein interactions mediated by 14-3-3ζ.[1]

Another potential mechanism involves the activation of pro-apoptotic pathways, such as the Sonic Hedgehog (Shh) signaling pathway, which has been observed with some hydroxybenzaldehydes.

Caption: Activation of the Shh Signaling Pathway.

3-Hydroxybenzaldehyde and 4-hydroxybenzaldehyde have been shown to activate the Shh signaling pathway, leading to increased expression of Shh, Smo, and Gli.[2] This activation was associated with enhanced survival of astrocytes treated with parasitic excretory/secretory products.[2]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Schiff bases and chalcones derived from 3,4-disubstituted benzaldehydes have exhibited significant activity against a range of bacteria and fungi. Their mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data Summary

The following tables summarize the biological activity of various derivatives of 3,4-dimethoxybenzaldehyde and 3,4-dihydroxybenzaldehyde, which serve as close structural analogs to this compound derivatives. This data provides a valuable reference for predicting the potential efficacy of novel compounds based on the this compound scaffold.

Table 1: Anticancer Activity of 3,4-Dihydroxybenzaldehyde Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Benzaldoxime | 3,4-dihydroxybenzaldoxime | L1210 murine leukemia | 38 | [3] |

Table 2: Antimicrobial Activity of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

| Compound | Microbial Strain | MIC (µM) | Reference |

| 4a | S. aureus | 26.11 | [4] |

| C. albicans | 26.11 | [4] | |

| 4b | P. aeruginosa | 23.28 | [4] |

| S. typhi | 23.28 | [4] | |

| E. coli | 23.28 | [4] | |

| 4c | P. aeruginosa | 22.89 | [4] |

| 4g | E. faecalis | 18.95 | [4] |

| 4h | S. typhi | 12.07 | [4] |

| S. aureus | 5.88 | [4] | |

| 4i | A. baumannii | 11.64 | [4] |

| E. coli | 23.30 | [4] | |

| C. albicans | 23.30 | [4] | |

| 4j | E. faecalis | 16.68 | [4] |

| A. baumannii | 16.68 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key derivatives of this compound and for the evaluation of their biological activity.

General Synthesis of Schiff Bases

Materials:

-

This compound

-

Appropriate primary amine (e.g., substituted aniline)

-

Ethanol

-

Glacial acetic acid (catalyst)

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the primary amine (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

General Synthesis of Chalcones (Claisen-Schmidt Condensation)

Materials:

-

This compound

-

Substituted acetophenone

-

Ethanol

-

Aqueous sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in ethanol in a flask.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of NaOH with constant stirring.

-

Continue stirring the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.

-

The precipitated chalcone is filtered, washed with water until neutral, and dried.

-

Purify the crude product by recrystallization from ethanol.

In Vitro Anticancer Activity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Antimicrobial Activity (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Procedure:

-

Prepare a serial dilution of the test compounds in a 96-well microtiter plate with a suitable broth medium.

-

Inoculate each well with a standardized suspension of the target microorganism.

-

Incubate the plates at an appropriate temperature for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental and Drug Discovery Workflows

The following diagrams illustrate typical workflows for the synthesis, screening, and evaluation of novel compounds derived from this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for 3,4-Diethoxybenzaldehyde

An In-depth Technical Guide to the Safety and Handling of 3,4-Diethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a chemical compound utilized in various research and development applications. The following sections detail the material's hazards, safe handling procedures, emergency protocols, and relevant physical and chemical properties. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. Ingestion is also a potential route of exposure.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3]

-

P271: Use only outdoors or in a well-ventilated area.[1][2][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4][5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3][4]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.[2][4]

-

P337 + P313: If eye irritation persists: Get medical advice/attention.[2][6]

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2][4][5]

Pictograms:

-

Exclamation mark

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O₃ | [1] |

| Molecular Weight | 194.23 g/mol | [1][7] |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [8][9] |

| Boiling Point | 293-294 °C | [7][8][9] |

| Melting Point | 22 °C | [8][9] |

| Density | 1.097 g/mL at 25 °C | [7][8][9] |

| Flash Point | 225 °F (107.2 °C) | [8][9] |

| Refractive Index | n20/D 1.5570 | [7][8][9] |

Toxicological Information

Detailed toxicological data for this compound is not extensively available. The hazard classification is based on data from similar compounds and predictive models.

| Parameter | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | 2000 mg/kg (for 3,4-Dimethoxybenzaldehyde) | oral | [5] |

| Skin Corrosion/Irritation | Causes skin irritation | [1] | |

| Serious Eye Damage/Irritation | Causes serious eye irritation | [1] | |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction | [5] | |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | [1][2] |

Experimental Protocols: Safe Handling and Storage

Adherence to the following protocols is mandatory when handling this compound.

4.1. Engineering Controls

-

Work in a well-ventilated area.[10][11] Use of a chemical fume hood is recommended.

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[11]

4.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or a face shield.[4][6][10] Use eyewear that has been tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[4][10]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4][5] Gloves should be inspected prior to use.

-

Skin and Body Protection: Wear a lab coat, long-sleeved clothing, and closed-toe shoes.[6][12]

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[5][6]

4.3. General Hygiene Practices

-

Wash hands thoroughly after handling the compound and before leaving the laboratory.[4][5][10]

-

Avoid inhalation of dust or vapors.[11]

4.4. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11]

-

Keep away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures

In the event of an emergency, follow the procedures outlined below.

5.1. First Aid Measures

Caption: First aid procedures for this compound exposure.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][10][11]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][10][11] If skin irritation occurs, get medical advice/attention.[4][10][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10][11] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][10][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician if you feel unwell.[4][5][10]

5.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.[4][10][13]

-

Specific Hazards: Hazardous decomposition products include carbon monoxide and carbon dioxide.[4][11][13]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][10][13]

5.3. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.2). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[4][5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4][5]

-

Methods for Cleaning Up: Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[4]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[4][10][11] Contact a licensed professional waste disposal service to dispose of this material.[4]

Logical Workflow for Handling

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Caption: Logical workflow for handling this compound.

References

- 1. This compound | C11H14O3 | CID 74847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. westliberty.edu [westliberty.edu]

- 4. sds.metasci.ca [sds.metasci.ca]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. This compound 97 2029-94-9 [sigmaaldrich.com]

- 8. This compound CAS#: 2029-94-9 [m.chemicalbook.com]

- 9. 2029-94-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. westliberty.edu [westliberty.edu]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com:443 [carlroth.com:443]

IUPAC nomenclature and synonyms for 3,4-Diethoxybenzaldehyde

This technical guide provides a comprehensive overview of 3,4-Diethoxybenzaldehyde, a significant chemical compound with applications in various scientific fields. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis. This guide covers its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a versatile building block in organic chemistry.

Nomenclature and Synonyms

This compound is systematically named according to IUPAC nomenclature.[1][2][3] It is also known by a variety of synonyms in commercial and research contexts.

IUPAC Name: this compound[1][2][3]

Synonyms:

-

Benzaldehyde, 3,4-diethoxy-[2]

-

Protocatechuicaldehyde diethyl ether

-

3,4-Diethoxy Benzaldehyde

-

NSC 6331[1]

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. Its key chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₁₁H₁₄O₃[1][2] |

| Molecular Weight | 194.23 g/mol [1][4] |

| CAS Registry Number | 2029-94-9[1][2] |

| InChI | InChI=1S/C11H14O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-8H,3-4H2,1-2H3[1][3] |

| InChIKey | SSTRYEXQYQGGAS-UHFFFAOYSA-N[1] |

| SMILES | CCOC1=C(C=C(C=C1)C=O)OCC[1][3] |

Table 2: Physical Properties

| Property | Value |

| Melting Point | 21-22 °C |

| Boiling Point | 293-294 °C (lit.)[4] |

| Density | 1.097 g/mL at 25 °C (lit.)[4] |

| Refractive Index (n20/D) | 1.5570 (lit.)[4] |

| Flash Point | 264 °F (129 °C) (est.) |

| Appearance | White to light yellow crystalline solid or liquid |

| Solubility | Soluble in alcohol. Insoluble in water. |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (90 MHz, CDCl₃) | Peaks corresponding to aromatic, aldehydic, and ethoxy protons are observed. |

| ¹³C NMR (CDCl₃) | Signals for aromatic, carbonyl, and ethoxy carbons are present. |

| Infrared (IR) | Characteristic peaks for C=O (aldehyde), C-O (ether), and aromatic C-H stretches are visible. |

| Mass Spectrometry (EI) | Molecular ion peak at m/z 194, with major fragments at 165, 137, and 109.[1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis, starting from 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde). This reaction involves the formation of a phenoxide ion followed by nucleophilic substitution with an ethylating agent.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 3,4-dihydroxybenzaldehyde and an ethylating agent.

Materials:

-

3,4-Dihydroxybenzaldehyde (protocatechuic aldehyde)

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Ethyl iodide (C₂H₅I) or Diethyl sulfate ((C₂H₅)₂SO₄)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dihydroxybenzaldehyde in a suitable anhydrous solvent such as DMF or acetone.

-

Base Addition: Add anhydrous potassium carbonate or sodium hydroxide to the solution. The base should be in molar excess (typically 2.2 to 2.5 equivalents for each hydroxyl group) to ensure complete deprotonation of the phenolic hydroxyl groups to form the diphenoxide.

-

Addition of Ethylating Agent: To the stirred suspension, add the ethylating agent (ethyl iodide or diethyl sulfate) dropwise. A molar excess of the ethylating agent (at least 2.2 equivalents) is recommended.

-

Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours (typically 4-8 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous phase). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine. This removes any unreacted starting material, base, and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Applications in Synthesis

This compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. The aldehyde functional group is highly reactive and can participate in a variety of chemical transformations, including:

-

Wittig Reaction: To form substituted styrenes.

-

Reductive Amination: To synthesize various secondary and tertiary amines.

-

Aldol Condensation: To create α,β-unsaturated aldehydes or ketones.

-

Oxidation: To produce 3,4-diethoxybenzoic acid.

-

Reduction: To form 3,4-diethoxybenzyl alcohol.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Williamson ether synthesis.

Key Chemical Transformations

This diagram illustrates the central role of this compound as a precursor to other important chemical functionalities.

References

- 1. community.wvu.edu [community.wvu.edu]

- 2. This compound | C11H14O3 | CID 74847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Signaling Pathways Involved in the Neuroprotective Effect of Osthole: Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4-二乙氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Note: Synthesis of 3,4-Diethoxybenzaldehyde via Williamson Ether Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the synthesis of 3,4-diethoxybenzaldehyde, a key intermediate in the manufacturing of various organic compounds. The synthesis is achieved through the Williamson ether synthesis, a reliable and widely used method for preparing ethers.[1][2][3] This process involves the reaction of 3,4-dihydroxybenzaldehyde (protocatechualdehyde) with an ethylating agent, such as diethyl sulfate, in the presence of a base. The protocol outlines the necessary reagents, equipment, step-by-step experimental procedure, purification, and data analysis.

Background

This compound (CAS No: 2029-94-9) is a disubstituted benzaldehyde derivative with the molecular formula C₁₁H₁₄O₃.[4][5][6][7] It serves as a valuable building block in organic synthesis. The Williamson ether synthesis is an Sₙ2 reaction where an alkoxide ion acts as a nucleophile, displacing a halide or another good leaving group from an alkylating agent to form an ether.[1][3] This method is highly effective for preparing both symmetrical and asymmetrical ethers.[2][3]

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures.

2.1 Materials and Equipment

-

Reagents:

-

3,4-Dihydroxybenzaldehyde (Protocatechualdehyde)

-

Diethyl sulfate (Caution: Probable carcinogen and corrosive)[8][9]

-

Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

-

Acetone (anhydrous)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Filtration apparatus (Büchner funnel)

-

2.2 Reagent Quantities

| Compound | Molecular Wt. ( g/mol ) | Moles | Mass / Volume | Role |

| 3,4-Dihydroxybenzaldehyde | 138.12 | 0.10 | 13.81 g | Starting Material |

| Diethyl Sulfate | 154.18 | 0.22 | 22.0 mL (d=1.18 g/mL) | Ethylating Agent |

| Potassium Carbonate | 138.21 | 0.30 | 41.46 g | Base |

| Acetone | - | - | 250 mL | Solvent |

2.3 Synthesis Procedure

-

Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is dry.

-

Addition of Reagents: To the flask, add 3,4-dihydroxybenzaldehyde (13.81 g, 0.10 mol), anhydrous potassium carbonate (41.46 g, 0.30 mol), and anhydrous acetone (250 mL).

-

Initiation of Reaction: Begin stirring the suspension. Add diethyl sulfate (22.0 mL, 0.22 mol) to the dropping funnel.

-

Heating and Reflux: Heat the mixture to a gentle reflux (approx. 56°C) using a heating mantle. Once refluxing, add the diethyl sulfate dropwise from the funnel over a period of 30-45 minutes.

-

Reaction Monitoring: Continue to heat the reaction mixture under reflux with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and other salts using a Büchner funnel and wash the solid cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings. Remove the acetone using a rotary evaporator.

-

Work-up:

-

Dissolve the resulting oily residue in dichloromethane (150 mL).

-

Transfer the DCM solution to a separatory funnel.

-

Wash the organic layer sequentially with 1 M NaOH or saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted starting material, followed by water (2 x 50 mL), and finally with brine (50 mL).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.

2.4 Purification

The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield a white to light yellow solid or liquid.

Data and Expected Results

| Parameter | Expected Value |

| Product Appearance | White or colorless to light yellow powder or liquid |

| Molecular Formula | C₁₁H₁₄O₃[5][6] |

| Molecular Weight | 194.23 g/mol [4][5] |

| Boiling Point | 293-294 °C[4] |

| Density | 1.097 g/mL at 25 °C[4] |

| Theoretical Yield | 19.42 g |

| Expected % Yield | 75-90% |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Diethyl sulfate is a probable human carcinogen and is corrosive. [8] It must be handled with extreme care. Avoid inhalation and skin contact.[8][9]

-

Potassium carbonate is an irritant. Avoid inhalation of dust.

-

Acetone and dichloromethane are volatile and flammable. Keep away from ignition sources.[11]

Visualizations

Experimental Workflow Diagram

A flowchart of the synthesis protocol for this compound.

Purification Workflow Diagram

Detailed workflow for the post-reaction work-up and purification steps.

References

- 1. byjus.com [byjus.com]

- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. 3,4-二乙氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C11H14O3 | CID 74847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]